2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound that features a benzotriazole moiety and an imidazopyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzotriazole and imidazopyridine intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or solvents. For instance, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require low temperatures and anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, while the imidazopyridine group may bind to biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)quinoline-3-carbaldehyde
- 2-(1H-benzotriazol-1-yl)-1-(2,5-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Uniqueness
2-(1H-1,2,3-benzotriazol-1-yl)-N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is unique due to its dual functional groups, which provide a combination of properties not found in other similar compounds. This dual functionality allows for diverse applications and interactions in various fields .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O/c28-21(14-27-19-10-4-3-9-17(19)24-25-27)23-16-8-2-1-7-15(16)18-13-26-12-6-5-11-20(26)22-18/h1-4,7-10,13H,5-6,11-12,14H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIPPVDQKVZEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CN4C5=CC=CC=C5N=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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